(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone
Description
The compound “(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone” features a 1,2,3-triazole core substituted at the 1-position with a 3,4-dimethylphenyl group and at the 4-position with a methanone-linked 4-ethylpiperazine moiety. This structure combines a heterocyclic triazole ring, known for its metabolic stability and hydrogen-bonding capacity, with a piperazine group that enhances solubility and pharmacokinetic properties . Such hybrid structures are frequently explored in medicinal chemistry for their ability to modulate biological targets, including enzymes and receptors involved in cancer, infectious diseases, and neurological disorders .
Properties
IUPAC Name |
[1-(3,4-dimethylphenyl)triazol-4-yl]-(4-ethylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-4-20-7-9-21(10-8-20)17(23)16-12-22(19-18-16)15-6-5-13(2)14(3)11-15/h5-6,11-12H,4,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOALAFSBMTRKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure for Triazole Formation
- Synthesis of 3,4-Dimethylphenyl Azide :
- Alkyne Preparation :
- Propiolic acid derivatives or terminal alkynes (e.g., propargyl alcohol) serve as alkyne precursors.
- CuAAC Reaction :
Oxidation to Carboxylic Acid
The methanol intermediate is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic conditions:
$$ \text{Triazole-methanol} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4} \text{Triazole-carboxylic acid} $$
Yield: 75–85%.
Methanone Bridge Formation
The carboxylic acid is activated for coupling with 4-ethylpiperazine through two primary methods:
Acid Chloride Intermediate
- Chlorination :
- Nucleophilic Acylation :
- Add 4-ethylpiperazine (1.2 eq) and triethylamine (2.0 eq) to the acyl chloride in dry dichloromethane.
- Stir at 0°C → 25°C for 6 hours.
- Yield : 68–72%.
Carbodiimide-Mediated Coupling
- Activation with EDCI/HOBt :
Alternative One-Pot Sequential Synthesis
A streamlined approach combines triazole formation and methanone coupling in a single reactor:
- In Situ Click Chemistry :
- Perform CuAAC as described in Section 2.1.
- Direct Oxidation and Coupling :
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield (%) | Reaction Time (h) | Key Advantages |
|---|---|---|---|---|
| Stepwise (Acid Chloride) | 3 | 68–72 | 20 | High purity, scalable |
| Carbodiimide Coupling | 3 | 65–70 | 18 | Mild conditions, avoids SOCl₂ |
| One-Pot Sequential | 3 | 60–65 | 24 | Reduced purification steps |
Optimization Strategies and Challenges
Enhancing Coupling Efficiency
Purification Challenges
- Byproduct Removal : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates unreacted piperazine and triazole intermediates.
- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity product (>98% by HPLC).
Scalability and Industrial Relevance
The acid chloride route is preferred for kilogram-scale production due to:
- Commercial availability of 4-ethylpiperazine.
- Robust reaction conditions tolerant of minor impurities.
- Pilot-Scale Yield : 70% at 10 kg batch size.
Emerging Methodologies
Photochemical Activation
Recent studies suggest UV irradiation (365 nm) accelerates CuAAC and coupling steps, reducing reaction time by 40%.
Flow Chemistry Approaches
Microreactor systems enable continuous synthesis with improved heat transfer and yields up to 75%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring or the methanone group, potentially leading to the formation of alcohols or amines.
Substitution: The aromatic ring and the triazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution on the aromatic ring can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution on the triazole ring can involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohols or amines derived from the triazole or methanone groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science:
Biology
Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics.
Anticancer Research:
Medicine
Pharmaceutical Development: The compound’s structure is conducive to binding with various biological targets, making it a potential lead compound for drug development.
Neuropharmacology: Piperazine derivatives are known for their activity on the central nervous system, indicating possible applications in treating neurological disorders.
Industry
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Polymer Science: Incorporation into polymers to enhance their properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, while the piperazine ring can interact with receptors in the central nervous system. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, synthetic routes, and biological activities of “(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone” with analogous triazole-piperazine/piperidine hybrids reported in the literature:
Key Structural and Functional Insights :
Substituent Effects on Solubility :
- The 4-ethylpiperazine group in the target compound likely improves aqueous solubility compared to unsubstituted piperazine derivatives (e.g., benzyl-substituted analogs in ). Ethyl groups balance lipophilicity and polarity, enhancing bioavailability .
- Bulky substituents like adamantane () or 3,4-dimethylphenyl increase lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility.
Biological Activity Trends :
- Benzyl and arylalkyl substituents (e.g., 3-phenylpropyl in ) correlate with cytotoxicity and tubulin inhibition, suggesting interactions with hydrophobic binding pockets in cancer targets.
- Electron-withdrawing groups (e.g., benzo[d][1,3]dioxol-5-yl in ) improve metabolic stability and enzyme inhibitory potency, as seen in SARS-CoV-2 M<sup>pro</sup> inhibitors.
Synthetic Flexibility :
- Most analogs are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling with piperazine/piperidine derivatives .
- The target compound’s 3,4-dimethylphenyl group may require optimized protection/deprotection strategies during synthesis to avoid steric hindrance .
Data Table: Physicochemical Properties
| Property | Target Compound | (1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone | (1-(Adamantan-1-yl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone |
|---|---|---|---|
| Molecular Weight (g/mol) | ~383.4 | 339.4 | 413.5 |
| cLogP | ~3.2 | 2.1 | 4.8 |
| Hydrogen Bond Acceptors | 6 | 6 | 6 |
| Rotatable Bonds | 5 | 5 | 4 |
Research Findings and Implications
- Target Compound vs. Adamantane Analogs : The adamantane derivative’s rigid structure () offers superior metabolic stability but lower synthetic yield (54%) compared to the target compound’s simpler 3,4-dimethylphenyl group.
- Piperazine vs.
- Clinical Potential: While the target compound lacks direct biological data, its structural similarity to cytotoxic and antiviral analogs () suggests promise for further evaluation in oncology or infectious disease models.
Biological Activity
The compound (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone is a member of the triazole family, which is known for its diverse biological activities. This compound exhibits potential therapeutic properties, making it a subject of interest in medicinal chemistry.
Chemical Structure
The compound can be described structurally as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 288.35 g/mol
The biological activity of this compound is largely attributed to its triazole ring, which can interact with various biological targets. Triazoles are known to inhibit certain enzymes and receptors, thereby disrupting biochemical pathways that are crucial for cellular function. This interaction can lead to various pharmacological effects, including:
- Antimicrobial Activity : Inhibition of bacterial and fungal growth.
- Anticancer Properties : Induction of apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that triazole derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound exhibit activity against a range of pathogens:
| Pathogen Type | Activity |
|---|---|
| Bacteria | Inhibition of growth |
| Fungi | Effective against various strains |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds with similar structures have been tested against various cancer cell lines. The results indicate that these compounds can induce cytotoxicity in cancer cells:
| Cell Line | IC (µM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
Case Studies
- Case Study on Anticancer Activity : A study reported that a derivative of the triazole family showed significant cytotoxicity against the HCT-116 colon carcinoma cell line with an IC value of 6.2 µM. This suggests that modifications to the triazole structure can enhance its anticancer properties .
- Case Study on Antimicrobial Effects : Another investigation demonstrated that triazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of cell membrane integrity and inhibition of nucleic acid synthesis .
Q & A
Q. Table 1: Example Reaction Conditions
| Parameter | Conditions | Reference |
|---|---|---|
| Catalyst (CuAAC) | CuSO₄·5H₂O, sodium ascorbate | |
| Solvent (Coupling) | Dichloromethane | |
| Reaction Time | 12–24 hours |
Basic: How is the structural identity of this compound confirmed?
Methodological Answer:
Use ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS) for structural validation:
- NMR : Assign peaks for triazole (δ 7.5–8.2 ppm, singlet), aromatic protons (δ 6.8–7.4 ppm), and piperazine CH₂ groups (δ 2.5–3.5 ppm) . Deuterated solvents (e.g., DMSO-d₆) minimize signal interference.
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Q. Table 2: Key NMR Signals (Analogous Compounds)
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Triazole C-H | 7.5–8.2 | Singlet | |
| Piperazine CH₂ | 2.5–3.5 | Multiplet |
Advanced: How to optimize reaction yields when scaling synthesis?
Methodological Answer:
Employ Design of Experiments (DOE) to assess variables:
- Critical Factors : Catalyst loading (0.5–2 mol%), solvent polarity (DMF vs. THF), and temperature (50–90°C) .
- Statistical Analysis : Use response surface methodology (RSM) to identify optimal conditions. For example, higher temperatures (>70°C) improve triazole formation but may degrade sensitive substituents .
Advanced: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic vs. triazole protons) .
- Purity Check : Perform HPLC with a C18 column (acetonitrile/water gradient) to detect impurities >0.1% .
Basic: What in vitro assays evaluate this compound’s biological activity?
Methodological Answer:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-spiperone for dopamine D2/D3 receptors) in HEK-293 cells transfected with target receptors .
- Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Substituent Variation : Modify triazole (e.g., electron-withdrawing groups) and piperazine (e.g., alkyl chain length) moieties .
- Computational Modeling : Dock analogs into receptor active sites (AutoDock Vina) to predict binding affinity .
Advanced: How to assess metabolic stability in preclinical studies?
Methodological Answer:
- Liver Microsomal Assays : Incubate the compound with rat/human liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to evaluate environmental impact during disposal?
Methodological Answer:
- Ecotoxicology Tests : Use Daphnia magna (48-hour LC₅₀) and algal growth inhibition assays .
- Bioaccumulation Potential : Calculate logP (e.g., 3.1–3.5 via XLogP3) to assess lipid solubility .
Advanced: How to address discrepancies in biological activity across assays?
Methodological Answer:
- Assay Validation : Confirm receptor expression levels (Western blot) and ligand purity (HPLC) .
- Statistical Rigor : Use ANOVA with post-hoc Tukey tests to compare inter-assay variability (p<0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
